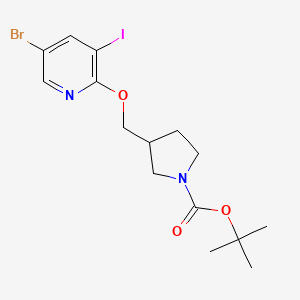

Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate (CAS: 1186311-10-3; molecular weight: 483.14 g/mol) is a pyridine-pyrrolidine hybrid compound with a tert-butoxycarbonyl (Boc) protecting group. Its structure features a pyrrolidine ring substituted with a Boc group at the 1-position and a pyridinyloxy-methyl moiety at the 3-position. The pyridine ring is further substituted with bromine and iodine at the 5- and 3-positions, respectively, conferring distinct electronic and steric properties .

This compound is cataloged as a research chemical, available in quantities of 1 g, 5 g, and 25 g, priced at $400/g, $1600/5 g, and $4800/25 g . It is marketed by suppliers such as Shanghai Aladdin Biochemical Technology Co., Ltd., and is used in academic and industrial research, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name |

tert-butyl 3-[(5-bromo-3-iodopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrIN2O3/c1-15(2,3)22-14(20)19-5-4-10(8-19)9-21-13-12(17)6-11(16)7-18-13/h6-7,10H,4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCNPPGHZLIEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=C(C=N2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrIN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674059 | |

| Record name | tert-Butyl 3-{[(5-bromo-3-iodopyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186311-10-3 | |

| Record name | tert-Butyl 3-{[(5-bromo-3-iodopyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is functionalized to introduce the tert-butyl ester group.

Introduction of the Pyridinyl Moiety: The pyridinyl group is introduced through a nucleophilic substitution reaction, where the pyrrolidine ring reacts with a halogenated pyridine derivative.

Halogenation: The final step involves the selective bromination and iodination of the pyridinyl moiety to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove halogen atoms or to reduce other functional groups within the molecule.

Substitution: The bromine and iodine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes suggest potential applications in drug discovery, particularly as a lead compound for developing new pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that similar compounds with pyridine and pyrrolidine structures exhibit anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The presence of halogen substituents like bromine and iodine can enhance biological activity through increased lipophilicity and receptor binding affinity.

Biochemical Research

Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate is utilized in proteomics research as a biochemical probe. Its ability to interact with specific proteins allows researchers to study protein functions and interactions.

Case Study: Protein Interaction Studies

In studies involving protein-ligand interactions, this compound has been used to elucidate the mechanisms of action of certain enzymes or receptors, providing insights into their biological roles and potential therapeutic targets.

Agricultural Chemistry

Compounds with similar structures are often investigated for their efficacy as agrochemicals, particularly in pest control or as herbicides due to their ability to interact with biological systems in plants.

Mechanism of Action

The mechanism of action of tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance binding affinity and selectivity through halogen bonding and other interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Comparisons

Key Comparative Insights

Halogen Substituent Effects

- Target Compound (5-Br, 3-I) : The dual halogenation (Br and I) enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while iodine’s bulkiness may influence steric interactions in binding studies .

- Methoxy Analog (5-Br, 3-OCH₃) : The methoxy group increases hydrophilicity, improving solubility in polar solvents. This is advantageous in pharmacokinetic optimization .

Pyrrolidine Modifications

Commercial Availability

- The target compound is priced at $400/g, comparable to its methoxy analog. However, analogs like the dimethoxymethyl derivative are less commercially accessible, reflecting specialized synthetic requirements .

Biological Activity

Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H20BrIN2O3

- Molecular Weight : 483.14 g/mol

- CAS Number : 1186311-10-3

- SMILES Notation : CC(C)(C)OC(=O)N1CCC(COc2ncc(Br)cc2I)C1

The compound features a pyrrolidine backbone substituted with a tert-butyl ester and a brominated iodopyridine moiety, which is critical for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in cellular pathways. Research indicates that compounds containing similar structures often exhibit:

- Kinase Inhibition : Many derivatives of pyrrolidine and pyridine have shown promise as inhibitors of various kinases, which play crucial roles in cell signaling and regulation.

- Antiviral Activity : Some studies have suggested that related compounds may inhibit viral replication by targeting host cell kinases involved in viral entry or replication processes.

Biological Activity Overview

Case Studies and Research Findings

-

Antiviral Efficacy :

- A study demonstrated that compounds similar to this compound exhibit potent antiviral activity against dengue virus in human primary monocyte-derived dendritic cells (MDDCs). These findings highlight the compound's potential as a broad-spectrum antiviral agent by modulating host cellular pathways critical for viral replication .

-

Kinase Activity :

- Research focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives has identified key modifications that enhance kinase selectivity and potency. Specifically, the incorporation of halogenated pyridine rings has been shown to improve binding affinity to target kinases such as AAK1 and GAK, suggesting that this compound could be optimized for better efficacy against viral infections .

-

Cytotoxic Effects :

- Preliminary investigations into the cytotoxic effects of related compounds on various cancer cell lines revealed promising results. The compound's ability to induce apoptosis in cancer cells suggests potential applications in oncology, warranting further investigation into its mechanism of action and therapeutic viability .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : Reacting a pyrrolidine derivative with a halogenated pyridine under basic conditions (e.g., using triethylamine in dichloromethane at 0–20°C) .

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic esters, as seen in analogous tert-butyl pyrrolidine carboxylate syntheses .

Key reagents : DMAP, triethylamine, dichloromethane .

Purification : Column chromatography or recrystallization to achieve ≥98% purity (HPLC) .

Q. What spectroscopic methods validate its structural integrity?

- NMR : H and C NMR confirm the tert-butyl group (1.2–1.4 ppm for H), pyrrolidine ring protons (2.5–3.5 ppm), and pyridine substituents.

- Mass spectrometry : Molecular ion peak at m/z 483.14 (consistent with molecular weight) .

- HPLC : Purity ≥98% under standard conditions (C18 column, acetonitrile/water gradient) .

Q. How should this compound be stored to ensure stability?

- Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen).

- Decomposition risks : Exposure to moisture or heat may hydrolyze the tert-butyl carbamate group. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to minimize by-products?

- Temperature control : Maintain 0–20°C during iodopyridine coupling to suppress side reactions (e.g., dehalogenation) .

- Catalyst selection : Use Pd(dppf)Cl for Suzuki-Miyaura couplings with boronic esters, achieving >80% yield in analogous syntheses .

- Stoichiometry : Optimize molar ratios (e.g., 1:1.2 for pyrrolidine:halopyridine) to limit unreacted starting material .

Table 1 : Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–20°C | Reduces degradation |

| Catalyst loading | 5–10 mol% Pd | Balances cost and efficiency |

| Reaction time | 12–24 hours | Ensures completion |

Q. How to resolve contradictions in NMR data caused by impurities?

- Preparative HPLC : Isolate pure fractions and re-analyze.

- Deuterated solvent screening : Use DMSO-d or CDCl to differentiate solvent peaks from impurities.

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., pyrrolidine methylene groups) .

Q. What strategies mitigate hazards during large-scale synthesis?

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

Q. What computational methods predict reactivity for derivative synthesis?

- DFT calculations : Model electron density at the iodine site to predict nucleophilic aromatic substitution (SNAr) feasibility.

- Docking studies : Screen derivatives against protein targets (e.g., using AutoDock Vina) to prioritize synthetic routes .

Table 2 : Key Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular weight | 483.14 g/mol | Mass spectrometry |

| Purity | ≥98% | HPLC |

| Solubility | DMSO, DMF >50 mg/mL | Experimental testing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.